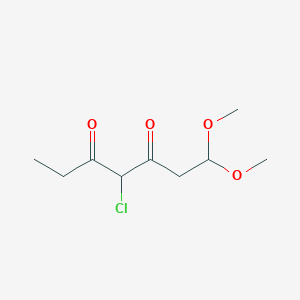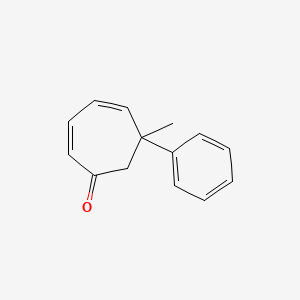
6-Methyl-6-phenylcyclohepta-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-6-phenylcyclohepta-2,4-dien-1-one is an organic compound with a unique structure characterized by a seven-membered ring containing both methyl and phenyl substituents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-6-phenylcyclohepta-2,4-dien-1-one can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the cycloheptadienone structure. Specific reaction conditions, such as temperature and solvent choice, can significantly influence the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. Large-scale synthesis often requires careful control of reaction parameters to ensure consistent quality and yield. Catalysts and automated systems may be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-6-phenylcyclohepta-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent, are tailored to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
6-Methyl-6-phenylcyclohepta-2,4-dien-1-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules can provide insights into biochemical pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 6-Methyl-6-phenylcyclohepta-2,4-dien-1-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its mechanism of action can reveal its potential as a therapeutic agent or a chemical tool .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentadienone: A five-membered ring analog with similar reactivity but different structural properties.
Tropone: Another seven-membered ring compound with distinct electronic properties and reactivity.
Uniqueness
6-Methyl-6-phenylcyclohepta-2,4-dien-1-one is unique due to its specific substitution pattern and ring structure, which confer distinct chemical and physical properties. These features make it valuable for various applications and distinguish it from other similar compounds .
Propiedades
Número CAS |
64277-33-4 |
|---|---|
Fórmula molecular |
C14H14O |
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
6-methyl-6-phenylcyclohepta-2,4-dien-1-one |
InChI |
InChI=1S/C14H14O/c1-14(12-7-3-2-4-8-12)10-6-5-9-13(15)11-14/h2-10H,11H2,1H3 |
Clave InChI |
UYMPMKURAKXEJD-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=O)C=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


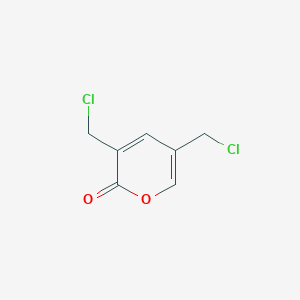
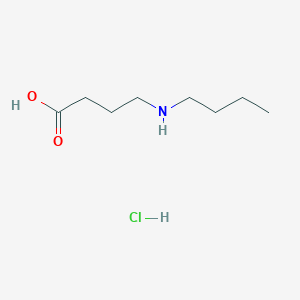
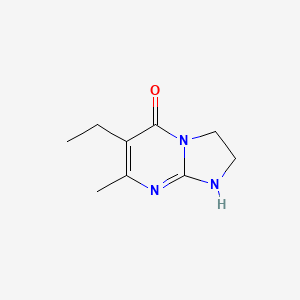
![Ethyl (2-azabicyclo[2.2.0]hex-5-en-3-ylidene)acetate](/img/structure/B14494814.png)
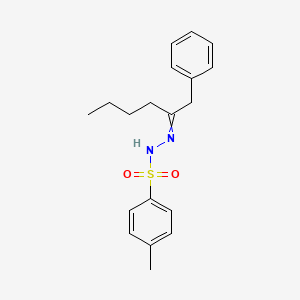
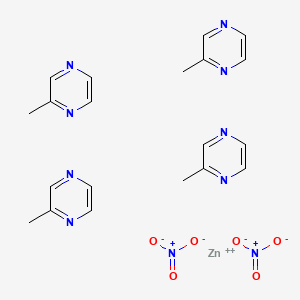
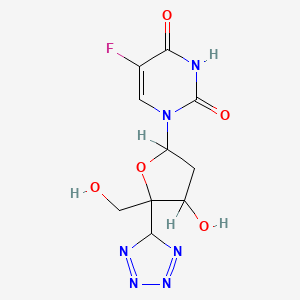
![[1-(Benzenesulfonyl)-1H-indol-2-yl][3-(1-hydroxyethyl)pyridin-4-yl]methanone](/img/structure/B14494851.png)
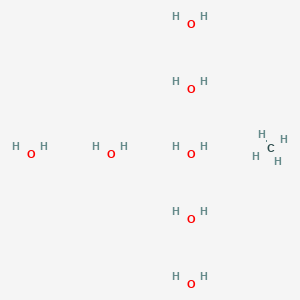
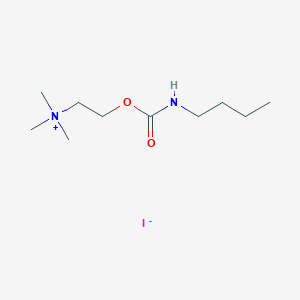
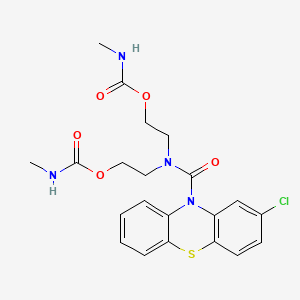
![Tetramethyl bicyclo[3.3.1]nonane-1,2-diylbisboronate](/img/structure/B14494880.png)
![(E)-1-(4-Heptylphenyl)-2-[4-(hexyloxy)phenyl]diazene](/img/structure/B14494883.png)
